4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-ethoxypropyl)butanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps starting from readily available starting materials. One common method includes the condensation of a suitable thienopyrimidine derivative with an appropriate butanamide derivative under controlled conditions. The reaction typically requires an organic solvent such as dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of 4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-ethoxypropyl)butanamide is optimized for efficiency and cost-effectiveness. This often involves the use of continuous flow reactors and automated synthesis machinery to ensure precise control over reaction conditions and to maximize yield.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes a variety of chemical reactions including:
Oxidation: Conversion to higher oxidation states using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction to lower oxidation states using reagents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Replacement of functional groups under nucleophilic or electrophilic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH).
Reduction: Lithium aluminium hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in water.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with fewer oxygen functionalities.
Substitution: Compounds with different substituents replacing the original functional groups.
Scientific Research Applications
The compound finds extensive applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential interactions with various biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and as a catalyst or reagent in industrial processes.
Mechanism of Action
The compound exerts its effects through specific molecular interactions with targets such as enzymes or receptors. The detailed mechanism involves binding to the active site of the target, altering its activity, and consequently affecting the downstream biochemical pathways.
Comparison with Similar Compounds
When compared with similar compounds, 4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-ethoxypropyl)butanamide stands out due to its unique structural features that confer distinct physicochemical properties and biological activities. Similar compounds include:
2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin derivatives
N-(3-Ethoxypropyl)butanamide derivatives
Each of these compounds has its own set of applications and mechanisms of action, but the structural uniqueness of this compound provides it with a distinct edge in certain contexts.
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Properties
IUPAC Name |
4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(3-ethoxypropyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-2-22-9-4-7-16-12(19)5-3-8-18-14(20)13-11(6-10-23-13)17-15(18)21/h6,10H,2-5,7-9H2,1H3,(H,16,19)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLSVSSAYYCSBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)CCCN1C(=O)C2=C(C=CS2)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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